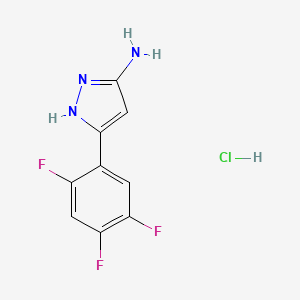
(R)-4-(Piperidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16N2O·HCl. It is a derivative of benzamide, featuring a piperidine ring attached to the benzamide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of 4-(Piperidin-3-yl)benzamide hydrochloride may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and efficiency. The use of automated systems and high-throughput screening can also optimize the production process, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
4-(Piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The benzamide and piperidine moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamide or piperidine derivatives .
科学研究应用
4-(Piperidin-3-yl)benzamide hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-(Piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Piperidin-3-yl)benzamide hydrochloride include other benzamide derivatives and piperidine-containing compounds. Examples include:
N-(Piperidin-4-yl)benzamide: A closely related compound with similar structural features.
Piperidine derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
4-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15)/t11-/m0/s1 |
InChI 键 |
GIOVQVWPAAHLPH-NSHDSACASA-N |
手性 SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)C(=O)N |
规范 SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13713195.png)

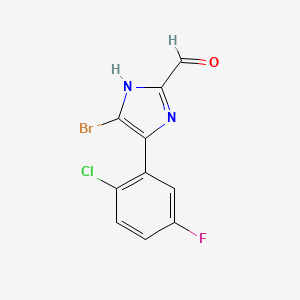
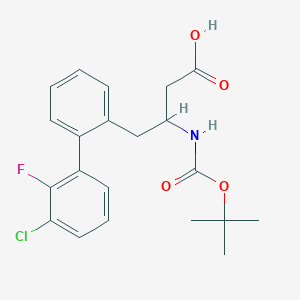


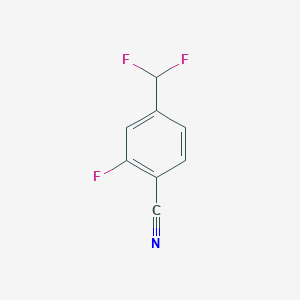
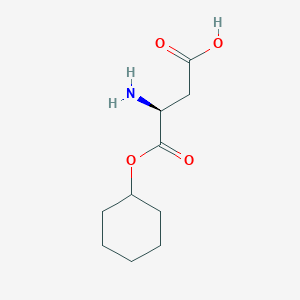
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)
